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For Researchers, Scientists, and Drug Development Professionals

Abstract
Isopropylamphetamine, a psychostimulant of the substituted amphetamine class, presents a

unique pharmacological profile characterized by a longer duration of action compared to its

parent compound, amphetamine. This technical guide provides a comprehensive overview of

Isopropylamphetamine, focusing on its chemical identifiers, synthesis, analytical methods,

and pharmacological properties. The information is intended to serve as a valuable resource for

researchers, scientists, and drug development professionals engaged in the study of

psychoactive compounds and the development of novel therapeutics.

Chemical Identifiers and Properties
Isopropylamphetamine is systematically known as 1-phenyl-N-(propan-2-yl)propan-2-amine.

[1] It is a structural isomer of propylamphetamine.[1] The introduction of the isopropyl group

significantly influences its physicochemical and pharmacological properties.
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Identifier Value Reference

CAS Number 33236-69-0 [1]

IUPAC Name
1-phenyl-N-(propan-2-

yl)propan-2-amine
[1]

Chemical Formula C₁₂H₁₉N [1]

Molecular Weight 177.29 g/mol

Canonical SMILES CC(C)NC(C)CC1=CC=CC=C1

PubChem CID 213536 [1]

ChemSpider ID 185142 [1]

InChI Key
PJXXJRMRHFYMEY-

UHFFFAOYSA-N

Synthesis of Isopropylamphetamine
The synthesis of Isopropylamphetamine can be achieved through several established

methods for N-alkylation of primary amines. The two primary routes are reductive amination

and direct alkylation of amphetamine.

Reductive Amination of Phenyl-2-propanone
This widely used method involves the reaction of a ketone (phenyl-2-propanone, also known as

P2P) with an amine (isopropylamine) in the presence of a reducing agent.

Reaction:

Phenyl-2-propanone + Isopropylamine + Reducing Agent → Isopropylamphetamine

Experimental Protocol (General):

A detailed, specific protocol for the synthesis of Isopropylamphetamine via reductive

amination is not readily available in the reviewed literature. However, a general procedure,

adapted from the synthesis of related amphetamines, is as follows:
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Imine Formation: Phenyl-2-propanone is reacted with isopropylamine in a suitable solvent

(e.g., methanol) to form the corresponding imine intermediate. This reaction is often

facilitated by the presence of a dehydrating agent or by azeotropic removal of water.

Reduction: The formed imine is then reduced to the secondary amine,

Isopropylamphetamine. Common reducing agents for this step include sodium borohydride

(NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., using H₂

gas and a palladium catalyst).

Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents

and byproducts. This typically involves acid-base extraction to isolate the amine product. The

crude product is then purified, for example, by distillation or crystallization of a salt form (e.g.,

hydrochloride).

For a detailed protocol on the reductive amination of P2P to synthesize amphetamine, which

can be adapted, refer to the synthesis of Adderall from P2P.[2]

Alkylation of Amphetamine
This method involves the direct N-alkylation of amphetamine with an isopropylating agent.

Reaction:

Amphetamine + Isopropylating Agent → Isopropylamphetamine

Experimental Protocol (General):

A specific, detailed protocol for the N-alkylation of amphetamine to Isopropylamphetamine is

not readily available in the reviewed literature. A general approach would involve:

Reaction Setup: Amphetamine is dissolved in a suitable solvent, often in the presence of a

base to deprotonate the primary amine.

Alkylation: An isopropylating agent, such as 2-bromopropane or isopropyl tosylate, is added

to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic

substitution.
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Work-up and Purification: Similar to the reductive amination method, the reaction is followed

by an acid-base extraction to isolate the Isopropylamphetamine. Purification is then carried

out using standard techniques.

Analytical Methodology
The identification and quantification of Isopropylamphetamine in various matrices, including

biological samples, are crucial for research and forensic purposes. Gas chromatography-mass

spectrometry (GC-MS) is a standard and reliable technique for this analysis.

Experimental Protocol: GC-MS Analysis of Amphetamine-Type Stimulants in Biological

Samples (General)

While a specific protocol for Isopropylamphetamine is not detailed in the available literature,

the following general procedure for amphetamine-type stimulants can be adapted.[3][4]

Sample Preparation (Extraction):

Liquid-Liquid Extraction (LLE): The biological sample (e.g., blood, urine) is made alkaline

to deprotonate the amine. An organic solvent (e.g., toluene, ethyl acetate) is then used to

extract the Isopropylamphetamine.

Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction

cartridge that retains the analyte. After washing, the Isopropylamphetamine is eluted

with a suitable solvent.

Derivatization:

To improve the chromatographic properties and mass spectral fragmentation of

Isopropylamphetamine, a derivatization step is often employed. This involves reacting

the amine with a derivatizing agent, such as heptafluorobutyric anhydride (HFBA) or

pentafluoropropionic anhydride (PFPA), to form a more volatile and thermally stable

derivative.[3]

GC-MS Analysis:

Gas Chromatograph (GC) Conditions:
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Column: A non-polar capillary column (e.g., HP-1 MS, 30 m x 0.25 mm, 0.25 µm) is

typically used.

Carrier Gas: Helium.

Temperature Program: An oven temperature program is used to separate the analytes.

A typical program might start at a low temperature, ramp up to a higher temperature,

and then hold.

Mass Spectrometer (MS) Conditions:

Ionization: Electron Ionization (EI) is commonly used.

Detection Mode: The mass spectrometer can be operated in either full scan mode for

qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis,

which offers higher sensitivity.

Pharmacology
The pharmacological effects of Isopropylamphetamine are primarily attributed to its

interaction with monoamine transporters and the trace amine-associated receptor 1 (TAAR1).

Mechanism of Action
Based on the pharmacology of amphetamine and its analogues, Isopropylamphetamine is

expected to act as a releasing agent and/or reuptake inhibitor at the dopamine transporter

(DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter

(SERT).[5][6] By increasing the synaptic concentrations of these neurotransmitters, particularly

dopamine and norepinephrine, it exerts its stimulant effects on the central nervous system.

Furthermore, amphetamines are known to be agonists at the Trace Amine-Associated Receptor

1 (TAAR1).[7][8] Activation of TAAR1 can modulate the activity of the monoamine transporters,

often leading to non-competitive monoamine efflux.

Signaling Pathways
The activation of TAAR1 by amphetamines initiates downstream signaling cascades. Two key

pathways have been identified:
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Gαs/cAMP/PKA Pathway: TAAR1 can couple to the Gs alpha subunit of G-proteins, leading

to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and

subsequent activation of Protein Kinase A (PKA).

Gα13/RhoA Pathway: TAAR1 can also couple to the G13 alpha subunit, which activates the

small GTPase RhoA.

These signaling pathways are believed to play a role in the modulation of monoamine

transporter function and the overall pharmacological effects of amphetamines.
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Caption: Putative signaling pathway of Isopropylamphetamine.

Quantitative Pharmacological Data
Specific quantitative data on the binding affinities (Kᵢ) and functional potencies (IC₅₀ or EC₅₀) of

Isopropylamphetamine at monoamine transporters and TAAR1 are not readily available in the

current scientific literature. However, data for structurally related N-alkylated amphetamines

can provide an estimation of its expected activity profile. Generally, N-alkylation of

amphetamine tends to decrease its potency at DAT and NET while potentially altering its

activity at SERT.[9]
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Compound DAT (Kᵢ, nM) NET (Kᵢ, nM) SERT (Kᵢ, nM) Reference

d-Amphetamine ~600 ~70-100 ~20,000-40,000 [10]

d-

Methamphetamin

e

~500 ~100 ~10,000-40,000 [10]

Propylamphetam

ine
- - - -

Note: Data for Propylamphetamine is not readily available in the searched literature.

For TAAR1, amphetamine and methamphetamine have been shown to be agonists with EC₅₀

values in the low micromolar range.[11] It is anticipated that Isopropylamphetamine would

exhibit similar activity at this receptor.

Conclusion
Isopropylamphetamine is a psychoactive compound with a distinct pharmacological profile

resulting from the N-isopropyl substitution on the amphetamine backbone. While general

methods for its synthesis and analysis can be inferred from related compounds, specific

experimental protocols and comprehensive quantitative pharmacological data are currently

lacking in the public domain. Further research is warranted to fully characterize the binding

affinities, functional activities, and detailed signaling pathways of Isopropylamphetamine to

better understand its therapeutic potential and abuse liability. This technical guide provides a

foundational understanding of Isopropylamphetamine and highlights the areas where further

investigation is needed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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